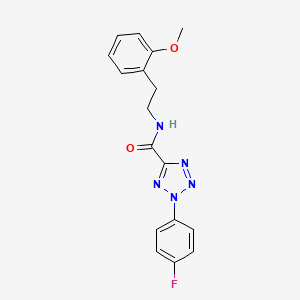

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide

Description

2-(4-Fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at the 2-position and a carboxamide group linked to a 2-methoxyphenethyl moiety at the 5-position. Its structural analogs, however, demonstrate diverse biological activities, including antibacterial, antitubercular, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-5-3-2-4-12(15)10-11-19-17(24)16-20-22-23(21-16)14-8-6-13(18)7-9-14/h2-9H,10-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBRYKBZGBBFOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzonitrile as a starting material.

Attachment of the Methoxyphenethyl Moiety: The methoxyphenethyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and fluorophenyl group may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Core Heterocycle Influence :

- The tetrazole core in the target compound may offer superior metabolic stability compared to oxadiazoles (e.g., C22) or triazoles (e.g., Compound 21), as tetrazoles resist enzymatic degradation .

- Nitrothiophene derivatives (e.g., Compound 13) exhibit antibacterial activity due to electron-withdrawing nitro groups enhancing target binding, a feature absent in the target compound .

Substituent Effects :

- The 2-methoxyphenethyl group in the target compound likely enhances membrane permeability compared to smaller substituents like methylphenyl (C22) or ethoxyphenyl (Compound 21) .

- Fluorine substitution at the phenyl ring (common across analogs) improves pharmacokinetic properties by modulating lipophilicity and binding affinity .

Biological Activity :

- Antitubercular activity in C22 and C29 correlates with oxadiazole and bis-tetrazole cores, suggesting that the target compound’s tetrazole-carboxamide scaffold could be repurposed for similar applications with structural optimization .

- The absence of nitro or sulfonyl groups in the target compound may limit its antibacterial efficacy compared to nitrothiophene derivatives .

Comparative Insights:

- The target compound’s synthesis likely employs carbodiimide coupling (e.g., HATU/DIEA) analogous to nitrothiophene carboxamides, given the shared carboxamide linkage .

- Purity challenges in nitrothiophene analogs (e.g., 42% for Compound 7 vs. 99% for Compound 13) highlight the impact of substituent bulk on reaction efficiency .

Pharmacophoric and ADMET Considerations

- Drug-Likeness : Fluorophenyl-tetrazole analogs like the target compound typically comply with Lipinski’s rules (molecular weight <500, LogP <5), as seen in antitubercular compounds C22 and C29 .

- ADMET : Methoxyphenethyl groups may reduce hepatic toxicity compared to nitro-containing analogs, which often exhibit higher cytotoxicity .

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

- IUPAC Name : 2-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]tetrazole-5-carboxamide

- Molecular Formula : C₁₇H₁₆FN₅O₂

- Molecular Weight : 341.34 g/mol

- CAS Number : 1396843-75-6

The structure features a tetrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : Through cyclization reactions involving azides and nitriles.

- Introduction of the Fluorophenyl Group : Via nucleophilic aromatic substitution.

- Attachment of the Methoxyphenethyl Moiety : Using coupling reactions such as Suzuki-Miyaura coupling.

These synthetic methods are crucial for producing the compound with high purity and yield.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that related tetrazole compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Related Tetrazole | S. aureus | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : The compound exhibited cytotoxicity against several cancer cell lines, including liver carcinoma (Hep G2) and lung adenocarcinoma (A549), with IC50 values indicating effective dose-response relationships .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hep G2 | 4.2 | DNA binding and genotoxic activity |

| A549 | 5.0 | Tubulin polymerization inhibition |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and survival.

Case Studies and Research Findings

Several studies have reported on the biological activities of tetrazole derivatives, highlighting their potential therapeutic applications:

- Antimicrobial Screening : A series of tetrazole compounds were tested for antimicrobial activity using disc diffusion methods, showing varying degrees of effectiveness compared to standard antibiotics .

- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against multidrug-resistant cancer cell lines, suggesting potential as chemotherapeutic agents .

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly influenced the biological activity, emphasizing the importance of molecular structure in drug design .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-(2-methoxyphenethyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step process:

- Step 1: Condensation of 4-fluoroaniline with a carboxylic acid derivative to form the tetrazole core.

- Step 2: Coupling with 2-methoxyphenethylamine via carboxamide linkage using coupling agents like EDCI or HOBt.

Optimization strategies include: - Temperature Control: Maintaining 0–5°C during nitration steps to avoid byproducts .

- Catalyst Selection: Using potassium carbonate as a base to enhance nucleophilic substitution efficiency .

- Solvent Systems: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purity Assessment: HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8 ppm).

- 13C NMR identifies carbonyl (C=O) at ~165 ppm and tetrazole carbons .

- HPLC-MS: Quantifies molecular ion peaks ([M+H]+) and detects impurities using ESI+ mode .

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic system, space group C2/c) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Modification Sites:

- Fluorophenyl Group: Replace with chloro-/bromo-substituted phenyl to assess halogen effects on receptor binding .

- Methoxyphenethyl Chain: Vary alkoxy chain length (e.g., ethoxy vs. methoxy) to optimize lipophilicity .

- Assay Design:

- Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Compare IC50 values to correlate substituent effects with cytotoxicity .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict interactions with COX-2 or kinase targets .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Validation:

- Replicate studies under standardized conditions (e.g., serum-free media, 48-hour incubation).

- Use positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Impurity Analysis:

- Quantify byproducts (e.g., unreacted tetrazole precursors) via LC-MS to rule out off-target effects .

- Structural Confounders:

- Compare stereochemistry (e.g., cis/trans isomers) using chiral HPLC if racemic mixtures are suspected .

Q. What strategies are effective for identifying metabolic stability and degradation pathways?

Methodological Answer:

- In Vitro Metabolism:

- Incubate with liver microsomes (human/rat) and monitor phase I metabolites (oxidation, demethylation) via LC-MS/MS .

- Degradation Studies:

- Expose to accelerated conditions (40°C/75% RH) and track hydrolytic cleavage of the carboxamide bond .

- Stabilization Approaches:

- Introduce electron-withdrawing groups (e.g., CF3) on the phenyl ring to resist oxidative metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.